Comprehensive Technical Guide on N-Methyloxazol-5-amine Hydrochloride: Physical Properties, Chemical Reactivity, and Synthetic Applications
Comprehensive Technical Guide on N-Methyloxazol-5-amine Hydrochloride: Physical Properties, Chemical Reactivity, and Synthetic Applications
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently evaluate heterocyclic building blocks that can introduce unique physicochemical properties into lead compounds. N-Methyloxazol-5-amine hydrochloride is one such highly versatile intermediate. By combining the electron-deficient nature of an oxazole ring with the nucleophilic potential of a secondary amine, this compound serves as a critical bioisostere and structural motif in the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders[1].
This whitepaper provides an in-depth analysis of its physical properties, chemical reactivity, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.
Structural and Physicochemical Profiling
Understanding the fundamental properties of N-Methyloxazol-5-amine hydrochloride is the first step toward successful synthetic integration. The compound is supplied as a hydrochloride salt to prevent oxidative degradation of the electron-rich C5-amine and to mitigate its inherent hygroscopicity.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters required for stoichiometric calculations and storage protocols, cross-referenced from authoritative chemical databases like [2] and [3].
| Property | Value / Description |
| IUPAC Name | N-methyl-1,3-oxazol-5-amine hydrochloride |
| CAS Registry Number | 1427081-64-8 (Isomeric/Related: 1196156-45-2)[2][3] |
| Molecular Formula | C₄H₇ClN₂O (Free base: C₄H₆N₂O) |
| Molecular Weight | 134.56 g/mol [2] |
| Monoisotopic Mass | 134.02 Da |
| Appearance | Off-white to white solid[1] |
| SMILES | Cl.CNc1cnco1[2] |
| Storage Conditions | 2-8 °C, keep in dark place, sealed in dry environment[4] |
| Primary Hazard Class | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)[4][5] |
Mechanistic Reactivity & Regioselectivity
The reactivity of N-Methyloxazol-5-amine is governed by the push-pull electronic system between the electron-donating secondary amine at the C5 position and the electron-withdrawing 1,3-oxazole core.
Causality in Reactivity:
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Attenuated Nucleophilicity: The lone pair on the C5 nitrogen is partially delocalized into the oxazole ring. Consequently, this secondary amine is less nucleophilic than a standard aliphatic amine (e.g., N-methylpiperidine) but more reactive than a standard aniline. This necessitates the use of highly active coupling reagents (like HATU over EDC) during amide bond formation.
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C2-Deprotonation Risk: The C2 proton of the oxazole ring is relatively acidic. When subjected to strong bases (e.g., n-BuLi or NaH), competitive deprotonation at C2 can occur, leading to unwanted ring-opening or dimerization side reactions. Mild, sterically hindered bases are therefore required.
Fig 1: Reactivity profile and regioselective considerations for N-Methyloxazol-5-amine.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes a mechanistic justification and an analytical checkpoint.
Protocol A: High-Efficiency Amide Coupling
Because the compound is an HCl salt, precise stoichiometric control of the base is critical to liberate the nucleophile without degrading the oxazole ring.
Step-by-Step Methodology:
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Preparation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
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Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.
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Causality: 3.0 equivalents are strictly required—one to neutralize the HCl salt of the oxazolamine, one to deprotonate the carboxylic acid, and one to maintain a basic medium for the catalytic cycle. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents competitive nucleophilic attack on the highly reactive O-Atab activated ester.
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Nucleophilic Addition: Add N-Methyloxazol-5-amine hydrochloride (1.1 eq) in a single portion. Allow the reaction to warm to room temperature and stir for 4 hours.
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Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. The reaction is complete when the free base mass (m/z 99.05 [M+H]+) is fully consumed. If the starting material persists, verify the reaction pH; it must be >8 to ensure complete freebasing.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Fig 2: Step-by-step synthetic workflow for amide coupling using N-Methyloxazol-5-amine HCl.
Protocol B: Buchwald-Hartwig Cross-Coupling
For the synthesis of complex N-aryl derivatives, palladium-catalyzed amination is required.
Step-by-Step Methodology:
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Preparation: Combine the aryl halide (1.0 eq), N-Methyloxazol-5-amine HCl (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (3.0 eq) in a Schlenk tube.
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Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 15 minutes.
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Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to "black palladium" crashing out of solution. The bidentate ligand Xantphos is chosen specifically to enforce the reductive elimination step, which is often the bottleneck when coupling electron-deficient amines.
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Heating: Seal the tube and heat at 90 °C for 12 hours.
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Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the aryl halide spot under UV (254 nm) confirms conversion.
Analytical Characterization Standards
To confirm the integrity of N-Methyloxazol-5-amine hydrochloride before use, researchers should perform the following analytical validations:
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¹H NMR (400 MHz, DMSO-d₆): Look for the distinct oxazole protons. The C2 proton typically appears as a sharp singlet far downfield (~8.1 ppm) due to being sandwiched between oxygen and nitrogen. The C4 proton appears around ~6.8 ppm. The N-methyl group will present as a doublet (~2.8 ppm) coupling with the broad NH proton (~7.5 ppm, exchangeable with D₂O).
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Mass Spectrometry (ESI+): The intact salt will not fly as a single unit. Under positive electrospray ionization, the compound will lose the chloride counterion, presenting a clean [M+H]+ peak at m/z 99.05 .
Applications in Drug Discovery
The strategic incorporation of the N-methyloxazol-5-amine motif allows medicinal chemists to efficiently access a diverse range of complex molecules with desired biological activities[6].
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Bioisosterism: The oxazole ring frequently acts as a bioisostere for amides and esters, improving the metabolic stability of the drug candidate against esterases and amidases.
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Neurological Targeting: Due to its low molecular weight and favorable topological polar surface area (TPSA), derivatives of this compound exhibit excellent blood-brain barrier (BBB) permeability, making it a staple in the development of CNS therapeutics[1].
References
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Molport, "N-methyl-1,3-oxazol-5-amine hydrochloride", Available at:[Link]
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National Center for Biotechnology Information (PubChem), "(1,3-Oxazol-5-yl)methanamine dihydrochloride | C4H8Cl2N2O | CID 71811106", Available at:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. molport.com [molport.com]
- 3. N-Methyloxazol-5-amine hydrochloride | 1427081-64-8 [chemicalbook.com]
- 4. 97958-46-8|Oxazol-5-amine|BLD Pharm [bldpharm.com]
- 5. (1,3-Oxazol-5-yl)methanamine dihydrochloride | C4H8Cl2N2O | CID 71811106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
